Isobutyl (hydroxymethyl)carbamate Isobutyl (hydroxymethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 67953-32-6
VCID: VC18445828
InChI: InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9)
SMILES:
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

Isobutyl (hydroxymethyl)carbamate

CAS No.: 67953-32-6

Cat. No.: VC18445828

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl (hydroxymethyl)carbamate - 67953-32-6

Specification

CAS No. 67953-32-6
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name 2-methylpropyl N-(hydroxymethyl)carbamate
Standard InChI InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9)
Standard InChI Key ZOUPSODOXQZUIW-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)NCO

Introduction

Chemical Identity and Structural Characteristics

Isobutyl (hydroxymethyl)carbamate, systematically named 2-methylpropyl N-(hydroxymethyl)carbamate, belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid (NH2COOH\text{NH}_2\text{COOH}), where the hydroxyl group is replaced by an alkoxy or aryloxy group. The hydroxymethyl (-CH2_2OH) substituent on the nitrogen atom distinguishes this compound from simpler carbamates, introducing additional hydrogen-bonding capabilities and influencing its reactivity .

Molecular and Structural Data

The compound’s molecular structure comprises:

  • Molecular formula: C6H13NO3\text{C}_6\text{H}_{13}\text{NO}_3

  • Molecular weight: 147.17 g/mol

  • Exact mass: 147.090 Da

  • Topological polar surface area (PSA): 62.05 Ų .

The hydroxymethyl group enhances solubility in polar solvents and facilitates interactions with biological targets, a feature leveraged in prodrug design .

Table 1: Physicochemical Properties of Isobutyl (Hydroxymethyl)carbamate

PropertyValue
CAS Number67953-32-6
Density1.068 g/cm³
Boiling Point245°C at 760 mmHg
Flash Point102°C
LogP (Octanol-Water)0.522
Refractive Index1.445
SolubilityLimited data; likely polar solvent-soluble

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The carbamate functional group is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide:

R-O-C(O)-NH-CH2OH+H2OR-OH+CO2+H2N-CH2OH\text{R-O-C(O)-NH-CH}_2\text{OH} + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{CO}_2 + \text{H}_2\text{N-CH}_2\text{OH}

The hydroxymethyl group may participate in intramolecular hydrogen bonding, stabilizing the syn-rotamer conformation, as observed in analogous carbamates .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR would show signals for the isobutyl methyl groups (~0.9–1.1 ppm), hydroxymethyl protons (~3.5–4.0 ppm), and carbamate NH (~5.0–6.0 ppm).

    • 13C^{13}\text{C} NMR would confirm the carbamate carbonyl at ~155–160 ppm .

  • Mass Spectrometry:
    The exact mass (147.090 Da) corresponds to the molecular ion peak ([M+H]+\text{[M+H]}^+) in high-resolution MS.

Applications in Medicinal Chemistry and Drug Design

CompoundTarget EnzymeReleased DrugApplication
Irinotecan (CPT-11)CarboxylesteraseSN-38Colorectal cancer
ValacyclovirHydrolaseAcyclovirAntiviral therapy
Hypothetical analogTBDTBDUnder investigation

Analytical and Regulatory Status

Analytical Methods

  • HPLC: Reverse-phase chromatography with UV detection (~210 nm).

  • TLC: Silica gel plates using ethyl acetate/hexane mobile phases.

Future Directions and Research Opportunities

  • Prodrug development: Leverage the hydroxymethyl group for targeted drug delivery.

  • Polymer chemistry: Incorporate into biodegradable polymers for controlled release.

  • Enzymatic studies: Investigate hydrolysis kinetics with esterases and amidases.

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